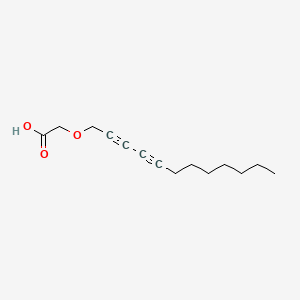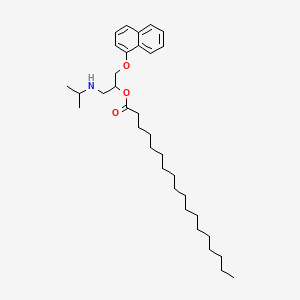
4-Nitrophenyl dimethylcarbamate
Overview
Description
4-Nitrophenyl dimethylcarbamate is a chemical compound with the CAS Number: 7244-70-4 . It has a molecular weight of 210.19 and its IUPAC name is 4-nitrophenyl dimethylcarbamate .
Synthesis Analysis
A series of new carbamates of 4-nitrophenylchloroformate were synthesized in a simple nucleophilic substitution reaction . The products were characterized by IR, NMR, Mass spectra, and CHN analysis .
Molecular Structure Analysis
The InChI code for 4-Nitrophenyl dimethylcarbamate is 1S/C9H10N2O4/c1-10(2)9(12)15-8-5-3-7(4-6-8)11(13)14/h3-6H,1-2H3 . This code provides a specific string of characters that represent the molecular structure of the compound.
Chemical Reactions Analysis
The catalytic reduction of 4-nitrophenol (4-NP) has been used as a benchmark reaction to assess the activity of nanostructured materials . Thousands of researchers have explored their synthesized efficient catalytic nanostructured materials by performing the catalytic reduction of 4-NP .
Physical And Chemical Properties Analysis
4-Nitrophenyl dimethylcarbamate is a powder with a melting point between 95-100°C . It is stored at room temperature .
Scientific Research Applications
Synthesis of Pharmaceutical Compounds
4-Nitrophenyl dimethylcarbamate: is utilized in the synthesis of various pharmaceutical compounds due to its reactivity as a carbamate ester. For instance, it has been employed as a synthon in the production of the anticancer drug lenvatinib . This process involves the reaction of 4-nitrophenyl chloroformate with cyclopropyl amine, showcasing the compound’s utility in facilitating key steps in drug synthesis.
Nucleophilic Reactivity Studies
The compound’s nucleophilic reactivity is of significant interest in organic chemistry research. Studies have investigated its reactivity with various inorganic anionic oxygen-containing α-nucleophiles, providing insights into reaction mechanisms and kinetics . This research is crucial for understanding and developing new synthetic pathways in organic chemistry.
Catalysis and Macrocyclic Chemistry
4-Nitrophenyl dimethylcarbamate: is relevant in the field of catalysis, particularly in the context of N-heterocyclic carbene (NHC) based macrocycles . These macrocycles exhibit strong coordination abilities with metal ions and have shown excellent catalytic activity and optical properties, which are essential for various chemical transformations.
Environmental Chemistry
In environmental chemistry, the compound’s reactivity is explored for the oxidative decomposition of ecotoxicants. Its interactions with anionic nucleophiles in aqueous-alcoholic media are studied to develop methods for the degradation of harmful environmental pollutants .
Mechanism of Action
Target of Action
It is known that the compound is often used in proteomics research .
Mode of Action
It is known that the compound is used in the catalytic reduction of 4-nitrophenol . This reaction is a benchmark for assessing the activity of nanostructured materials .
Biochemical Pathways
The compound’s role in the catalytic reduction of 4-nitrophenol suggests it may influence pathways related to redox reactions .
Pharmacokinetics
It has a molecular weight of 210.19 , a predicted melting point of 94.91°C , a predicted boiling point of 329.0°C at 760 mmHg , and a predicted density of 1.3 g/cm³ . These properties may influence its bioavailability.
Result of Action
It is known that the compound plays a role in the catalytic reduction of 4-nitrophenol , which may have downstream effects on cellular redox status.
Action Environment
The compound is known to be stable at room temperature , suggesting that temperature may be an important factor in its stability and efficacy.
Safety and Hazards
The safety information for 4-Nitrophenyl dimethylcarbamate includes several hazard statements: H302, H315, H319, H335 . These codes correspond to specific hazards associated with the compound. Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Future Directions
The catalytic reduction of 4-nitrophenol (4-NP) has become a benchmark reaction to assess the activity of nanostructured materials . This suggests that 4-Nitrophenyl dimethylcarbamate and similar compounds could play a significant role in future research and development in the field of nanostructured materials .
properties
IUPAC Name |
(4-nitrophenyl) N,N-dimethylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O4/c1-10(2)9(12)15-8-5-3-7(4-6-8)11(13)14/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBRIFDNEMBTBMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)OC1=CC=C(C=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10222736 | |
| Record name | 4-Nitrophenyl dimethylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10222736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Nitrophenyl dimethylcarbamate | |
CAS RN |
7244-70-4 | |
| Record name | Carbamic acid, N,N-dimethyl-, 4-nitrophenyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7244-70-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Nitrophenyl dimethylcarbamate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007244704 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Nitrophenyl dimethylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10222736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-nitrophenyl N,N-dimethylcarbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the mechanism of action of 4-Nitrophenyl dimethylcarbamate as an insecticide?
A1: 4-Nitrophenyl dimethylcarbamate, along with related compounds, acts as an acetylcholinesterase inhibitor. [] While the provided abstract doesn't delve into specific details, this mechanism generally involves the compound binding to the enzyme acetylcholinesterase, preventing it from breaking down the neurotransmitter acetylcholine. This leads to a buildup of acetylcholine in the synapse, causing overstimulation of the nervous system and ultimately leading to the insect's death.
Q2: What structural features of 4-Nitrophenyl dimethylcarbamate and related compounds contribute to their insecticidal activity?
A2: The research by Metcalf et al. [] explores the synthesis and insecticidal activity of various carbamates related to 4-Nitrophenyl dimethylcarbamate. While the abstract doesn't provide specific structure-activity relationships, it suggests that modifications to the 2-dialkylamino group on the 4-nitrophenol structure could impact the compound's interaction with acetylcholinesterase and its overall insecticidal efficacy. Further investigation into the full paper would be required to uncover the precise structural features contributing to activity.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



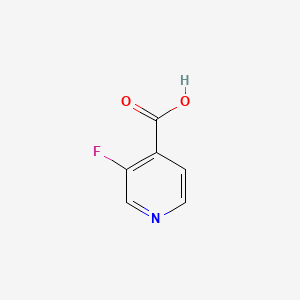
![3-[1-(4-Acetylphenyl)-5-thiophen-2-yl-2-pyrrolyl]propanoic acid](/img/structure/B1202497.png)
![1-(2-Furanylmethyl)-7,7-dimethyl-2-(4-methylphenyl)-5,8-dihydropyrano[4,3-d]pyrimidine-4-thione](/img/structure/B1202499.png)

![3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-pyridinyl)propanamide](/img/structure/B1202501.png)
![2-[[(4R)-4-[(3R,5R,8R,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid](/img/structure/B1202505.png)

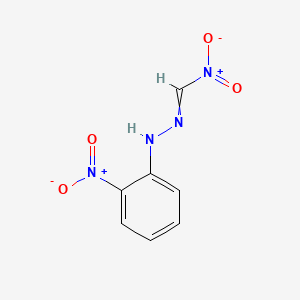

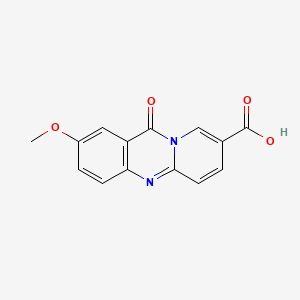
![2-acetyloxybenzoic acid;N-(4-ethoxyphenyl)acetamide;2-[methyl(3-phenylprop-2-enyl)amino]-1-phenylpropan-1-ol;1,3,7-trimethylpurine-2,6-dione;hydrochloride](/img/structure/B1202515.png)
